molecular formula C9H16O3 B13897824 Methyl 3-methyl-4-oxoheptanoate

Methyl 3-methyl-4-oxoheptanoate

Cat. No.: B13897824
M. Wt: 172.22 g/mol
InChI Key: VDCYHRHVEVPEMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-methyl-4-oxoheptanoate (C₉H₁₆O₃) is a branched-chain keto ester characterized by a heptanoate backbone substituted with a methyl group at position 3 and a ketone group at position 4. Its structure includes a methyl ester group, which influences its polarity, solubility, and reactivity. For instance, ethyl esters like Ethyl 3-methyl-4-oxoheptanoate exhibit boiling points of 102–105°C at 12 Torr (), suggesting that the methyl ester variant may have a slightly lower boiling point due to reduced molecular weight.

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

methyl 3-methyl-4-oxoheptanoate

InChI

InChI=1S/C9H16O3/c1-4-5-8(10)7(2)6-9(11)12-3/h7H,4-6H2,1-3H3

InChI Key

VDCYHRHVEVPEMC-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C(C)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-methyl-4-oxoheptanoate can be synthesized through several methods. One common method involves the esterification of 3-methyl-4-oxoheptanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor. This method allows for better control over reaction conditions and higher yields. The product is then purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-4-oxoheptanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: 3-methyl-4-oxoheptanoic acid.

    Reduction: 3-methyl-4-hydroxyheptanoate.

    Substitution: Various esters and amides depending on the nucleophile used.

Scientific Research Applications

Methyl 3-methyl-4-oxoheptanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of metabolic pathways and enzyme reactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 3-methyl-4-oxoheptanoate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze its conversion to other metabolites. The pathways involved in these reactions include ester hydrolysis, oxidation, and reduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and physical properties of Methyl 3-methyl-4-oxoheptanoate and related compounds:

Compound Name Molecular Formula Molecular Weight Boiling Point (°C) Key Structural Features Source
This compound C₉H₁₆O₃ 172.22* Not reported 7-carbon chain, 3-methyl, 4-keto, methyl ester Inferred
Ethyl 3-methyl-4-oxoheptanoate C₁₀H₁₈O₃ 186.24 102–105 @ 12 Torr 7-carbon chain, 3-methyl, 4-keto, ethyl ester
Methyl 4-oxopentanoate C₆H₁₀O₃ 130.14 Not reported 5-carbon chain, 4-keto, methyl ester
Methyl 3-methyl-4-oxopentanoate C₇H₁₂O₃ 144.17 Not reported 5-carbon chain, 3-methyl, 4-keto, methyl ester
Methyl 4-methyl-3-oxopentanoate C₇H₁₂O₃ 144.17 Not reported 5-carbon chain, 4-methyl, 3-keto, methyl ester

*Note: Molecular weight calculated based on formula C₉H₁₆O₃.

Key Observations:
  • Chain Length and Functional Group Position: this compound’s longer 7-carbon backbone distinguishes it from shorter analogs like Methyl 4-oxopentanoate (5-carbon) (). Longer chains typically increase hydrophobicity and boiling points compared to shorter analogs.
  • Ester Group Variation: Ethyl 3-methyl-4-oxoheptanoate () has a higher molecular weight (186.24 vs. 172.22) and boiling point than the methyl ester, consistent with ethyl esters generally having higher boiling points due to increased van der Waals interactions.
  • Substituent Position: Methyl 4-methyl-3-oxopentanoate () shares a similar molecular weight but differs in substituent positions (3-keto vs. 4-keto), which could alter reactivity in nucleophilic additions or reductions.

Reactivity and Functional Group Influence

  • Ketone Reactivity: The 4-oxo group in this compound makes it susceptible to nucleophilic attacks (e.g., Grignard reactions) and reductions (e.g., to form secondary alcohols). This reactivity is shared with analogs like Ethyl 3-methyl-4-oxoheptanoate ().
  • Ester Hydrolysis: The methyl ester group can undergo hydrolysis to form carboxylic acids under acidic or basic conditions. This property is common across esters, including Methyl 4-oxopentanoate ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.